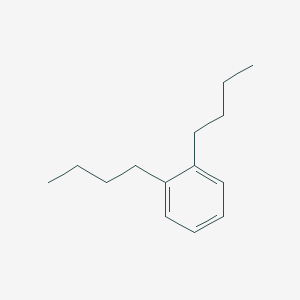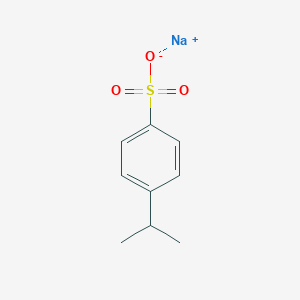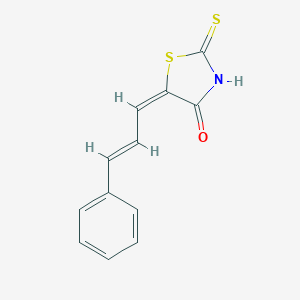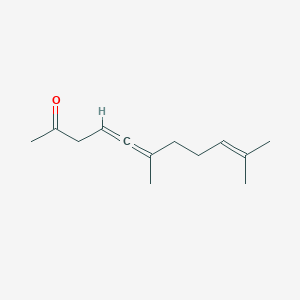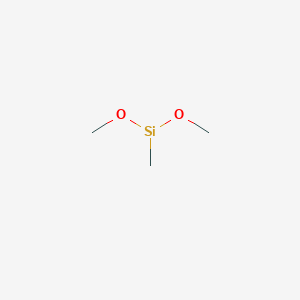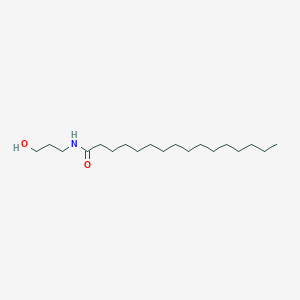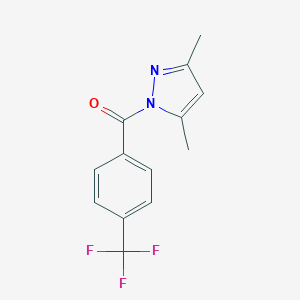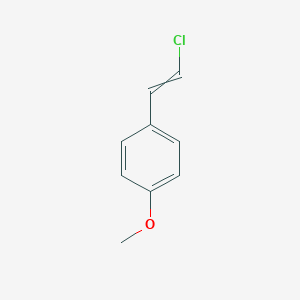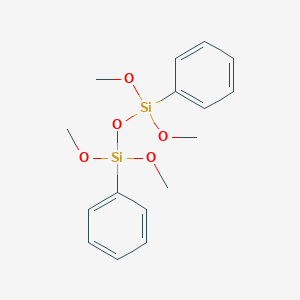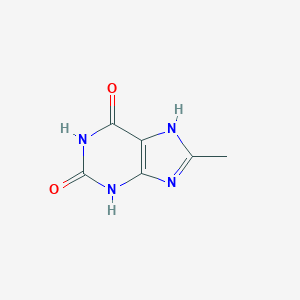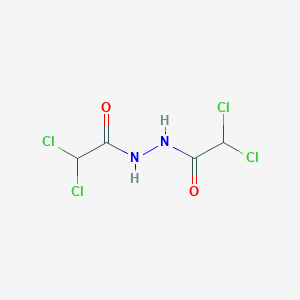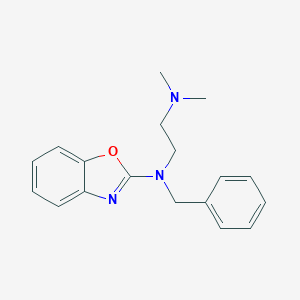
Oxadimedine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxadimedine is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure. Oxadimedine has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Applications De Recherche Scientifique
Oxadimedine has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, oxadimedine has been shown to have antibacterial, antiviral, and antifungal properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
In biochemistry, oxadimedine has been used as a tool for studying the structure and function of proteins. It has been shown to bind to specific amino acids in proteins, which can help researchers understand the role of these amino acids in protein function.
In materials science, oxadimedine has been studied for its potential use in the development of new materials, such as polymers and coatings. It has been shown to have excellent adhesion properties and can be used to improve the performance of coatings and adhesives.
Mécanisme D'action
The mechanism of action of oxadimedine is not fully understood, but it is believed to involve the formation of covalent bonds with specific amino acids in proteins. This can lead to changes in protein structure and function, which can have a variety of biological effects.
Effets Biochimiques Et Physiologiques
Oxadimedine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, viruses, and fungi. It has also been shown to have antioxidant properties and can protect cells from oxidative damage. In addition, oxadimedine has been shown to have anti-inflammatory properties and can reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using oxadimedine in lab experiments is its specificity. It can bind to specific amino acids in proteins, which can help researchers study the role of these amino acids in protein function. In addition, oxadimedine is relatively easy to synthesize and can be used in a variety of experimental settings.
One of the limitations of using oxadimedine in lab experiments is its potential toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, oxadimedine can be difficult to work with due to its reactivity and potential for side reactions.
Orientations Futures
There are many future directions for research on oxadimedine. One area of research is the development of new methods for synthesizing oxadimedine. This could lead to the development of more efficient and cost-effective methods for producing oxadimedine.
Another area of research is the development of new applications for oxadimedine in medicine, biochemistry, and materials science. This could lead to the development of new treatments for diseases and new materials with improved properties.
Overall, oxadimedine is a promising compound that has many potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential applications.
Méthodes De Synthèse
Oxadimedine can be synthesized using various methods, including the reaction of 2-aminophenol with glyoxylic acid, the reaction of 2-aminophenol with glyoxal, and the reaction of 2-aminophenol with glyoxalic acid. The most commonly used method for synthesizing oxadimedine is the reaction of 2-aminophenol with glyoxylic acid. This method involves the condensation of 2-aminophenol and glyoxylic acid in the presence of a catalyst, such as sulfuric acid or hydrochloric acid.
Propriétés
Numéro CAS |
16485-05-5 |
|---|---|
Nom du produit |
Oxadimedine |
Formule moléculaire |
C18H21N3O |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
N'-(1,3-benzoxazol-2-yl)-N'-benzyl-N,N-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C18H21N3O/c1-20(2)12-13-21(14-15-8-4-3-5-9-15)18-19-16-10-6-7-11-17(16)22-18/h3-11H,12-14H2,1-2H3 |
Clé InChI |
FBJHSTREJLPCAT-UHFFFAOYSA-N |
SMILES |
CN(C)CCN(CC1=CC=CC=C1)C2=NC3=CC=CC=C3O2 |
SMILES canonique |
CN(C)CCN(CC1=CC=CC=C1)C2=NC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester](/img/structure/B100812.png)
